molecular formula C17H13BrF2N2O2 B2730088 8-bromo-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899962-56-2

8-bromo-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No. B2730088
CAS RN: 899962-56-2
M. Wt: 395.204
InChI Key: GUKNKGAMRPRIQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-bromo-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C17H13BrF2N2O2 and its molecular weight is 395.204. The purity is usually 95%.
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Scientific Research Applications

Photochromic Materials

Photochromic solid-state materials are intriguing for various applications, including separations, advanced sensors, drug delivery, data storage, and molecular switches. The compound’s photoactive properties make it suitable for designing light-responsive smart materials . Specifically, its ability to undergo fast trans-to-cis isomerization upon light exposure can be harnessed for dynamic material behavior.

Drug Delivery Systems

Incorporating the compound into drug delivery systems allows for targeted release triggered by light. By designing prodrugs with photoactive moieties, researchers can achieve spatial and temporal control over drug release .

Advanced Sensors

The compound’s photochromic behavior can be exploited in sensor applications. For instance, it could be integrated into optical sensors for detecting specific analytes or environmental changes. The reversible switching provides a mechanism for signal modulation .

Smart Materials for Actuators

Photoactive materials like this compound can be used in actuators that respond to light stimuli. By harnessing the isomerization-induced mechanical motion, researchers can create light-driven actuators for micro- and nanoscale applications .

Co-crystal Engineering

Understanding the compound’s crystal structure and its interactions with other molecules is essential for co-crystal engineering. Researchers can explore its potential as a co-crystal partner to enhance solubility, stability, or other properties of pharmaceutical compounds .

properties

IUPAC Name

4-bromo-10-(3,4-difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrF2N2O2/c1-17-8-14(11-6-9(18)2-5-15(11)24-17)21-16(23)22(17)10-3-4-12(19)13(20)7-10/h2-7,14H,8H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKNKGAMRPRIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=O)N2C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

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